REACTION_SMILES
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[Br-:1].[CH2:20]1[O:21][CH2:22][CH2:23][CH2:24]1.[CH3:2][Mg+:3].[CH3:4][O:5][N:6]([C:7](=[O:8])[c:9]1[n:10][cH:11][c:12]([CH2:15][CH2:16][CH2:17][CH3:18])[cH:13][cH:14]1)[CH3:19]>>[CH3:2][C:7](=[O:8])[c:9]1[n:10][cH:11][c:12]([CH2:15][CH2:16][CH2:17][CH3:18])[cH:13][cH:14]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Br-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C[Mg+]
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Name
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CCCCc1ccc(C(=O)N(C)OC)nc1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCCCc1ccc(C(=O)N(C)OC)nc1
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Name
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Type
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product
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Smiles
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CCCCc1ccc(C(C)=O)nc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |